1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 6-chloropyridine-3-carboxylic acid, a part of the compound, is a metabolite of the neonicotinoid pesticides, imidacloprid and acetamiprid . These pesticides primarily target the nicotinic acetylcholine receptors in the nervous system of insects .
Mode of Action
For instance, neonicotinoids like imidacloprid and acetamiprid bind to the nicotinic acetylcholine receptors, causing overstimulation and eventually paralysis and death in insects .
Biochemical Pathways
For instance, neonicotinoids affect the signaling pathway of the nicotinic acetylcholine receptors .
Result of Action
Based on its structural similarity to neonicotinoids, it might cause overstimulation of the nicotinic acetylcholine receptors, leading to paralysis and death in insects .
Action Environment
The action, efficacy, and stability of 1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area . The environmental matrices in which the compound occurs can also affect its action .
Properties
IUPAC Name |
1-(6-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-2-1-7(5-13-9)10(15)14-4-3-8(6-14)11(16)17/h1-2,5,8H,3-4,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZNYYGZLSYHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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